
N'-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide is a specialized chemical compound with the molecular formula C₄H₇F₃N₂O₂ and a molecular weight of 172.11 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroethoxy group, making it a valuable reagent in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethanimidamide with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and may involve the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoroacetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide involves its interaction with specific molecular targets. The trifluoroethoxy group plays a crucial role in its reactivity and binding affinity to these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide include:
Uniqueness
What sets N’-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide apart from similar compounds is its unique trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various research applications and industrial processes .
Propiedades
Fórmula molecular |
C4H7F3N2O2 |
|---|---|
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(2,2,2-trifluoroethoxy)ethanimidamide |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)2-11-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |
Clave InChI |
CZKUKYOHOCZLQK-UHFFFAOYSA-N |
SMILES isomérico |
C(/C(=N/O)/N)OCC(F)(F)F |
SMILES canónico |
C(C(=NO)N)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


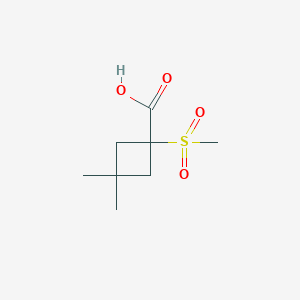
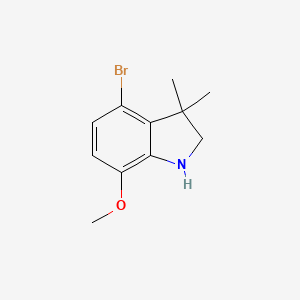
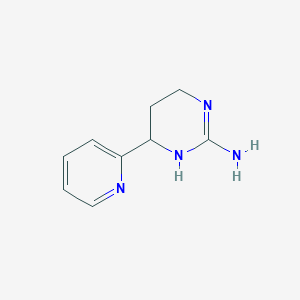
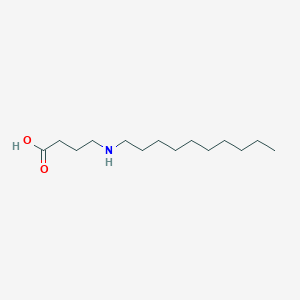
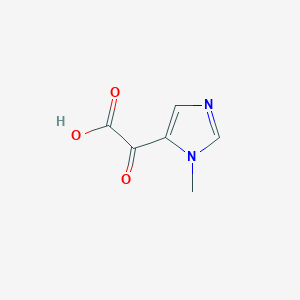

amine](/img/structure/B13300696.png)

![9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13300717.png)
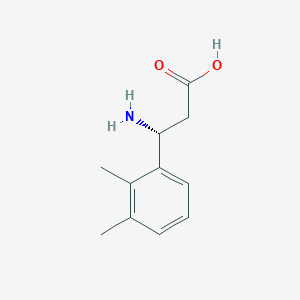
![([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
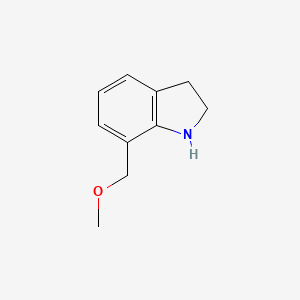

![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)
